Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 2-furyl group at position 6, a phenyl group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₈H₁₂N₂O₄ (molecular weight: 320.31 g/mol) . Synthetic routes often involve condensation reactions, with microwave-assisted methods improving efficiency and yield in analogous systems .
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARVTPJLTJSEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a furan derivative with a phenyl-substituted pyridine. This intermediate is then subjected to cyclization with an isoxazole derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives with Varying Substituents
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Structural Differences : Replaces the phenyl group at position 3 with a methyl group and the methyl ester with a carboxylic acid.
- The methyl group at position 3 may decrease steric hindrance, altering binding interactions with biological targets .
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide
- Structural Differences : Substitutes the 2-furyl group with a thiophen-2-yl moiety and the methyl ester with a carbohydrazide.
- The carbohydrazide group introduces hydrogen-bonding capability, which may increase affinity for enzymes like hydrolases .
| Compound Name | Core Structure | R6 | R3 | R4 Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate | Isoxazolo[5,4-b]pyridine | 2-Furyl | Phenyl | Methyl ester | 320.31 |
| 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Isoxazolo[5,4-b]pyridine | 2-Furyl | Methyl | Carboxylic acid | 290.27 (estimated) |
| 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide | Isoxazolo[5,4-b]pyridine | Thiophen-2-yl | Phenyl | Carbohydrazide | 351.40 (estimated) |
Pyrazolo[3,4-b]pyridine Analogues
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 36)
- Structural Differences : Replaces the isoxazole ring with a pyrazole and introduces a phenyl group at position 1.
- Implications: The pyrazole ring’s nitrogen atoms may participate in hydrogen bonding, altering interactions with targets like bacterial enzymes.
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 37)
Functional Group Variations: Ester vs. Sulfonamide
Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
- Structural Differences : Replace the methyl ester with a sulfonamide group.
- Implications: Sulfonamides are known for antibacterial activity (e.g., inhibition of dihydropteroate synthase). The target compound’s ester group may act as a prodrug, requiring hydrolysis to the active carboxylic acid for efficacy .
Biological Activity
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.
1. Chemical Structure and Properties
This compound is characterized by its unique isoxazole structure fused with a pyridine ring. Its molecular formula is , and it has a molecular weight of 306.31 g/mol. The compound's structure contributes to its diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The method is designed to optimize yield while minimizing the use of hazardous solvents. A recent study highlighted a solvent-free procedure that yielded high purity and efficiency in synthesizing various derivatives of fused heterocycles, including this compound .
3.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 µM for certain derivatives .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µM) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | High |
| Escherichia coli | 0.21 | High |
| Micrococcus luteus | 0.50 | Moderate |
| Candida spp. | 0.75 | Moderate |
3.2 Cytotoxicity Studies
Cytotoxicity assays using the MTT method have indicated that this compound exhibits selective toxicity towards cancer cell lines while showing lower toxicity towards normal cells. For instance, it displayed significant cytotoxic effects on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line) .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HaCat | 25 | Moderate |
| Balb/c 3T3 | 30 | Moderate |
| MCF-7 (Breast Cancer) | 15 | High |
The mechanism by which this compound exerts its biological effects involves interaction with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes through hydrogen bonds and hydrophobic interactions, leading to inhibition of bacterial growth .
Figure 1: Binding Interactions with DNA Gyrase
The binding interactions involve:
- Hydrogen Bonds : Key amino acids SER1084, ASP437, and GLY459.
- Pi-Pi Stacking : Interaction between the phenyl group and nucleotide bases.
5. Case Studies
A notable case study involved the evaluation of various derivatives of this compound in different biological assays:
- Antimicrobial Screening : The derivatives were tested against clinical strains of bacteria and fungi, demonstrating a broad spectrum of activity.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
